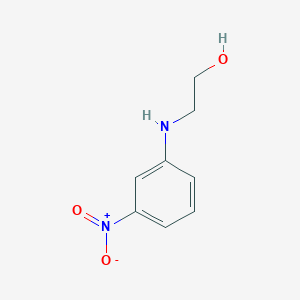

2-(3-Nitroanilino)ethanol

Description

Contextualization within Aromatic Amine and Nitro Compound Chemistry

Aromatic amines are fundamental building blocks in organic synthesis, serving as precursors to dyes, polymers, and pharmaceuticals. sundarbanmahavidyalaya.in The reactivity of the aromatic ring and the nitrogen atom's lone pair of electrons make them versatile substrates for various chemical transformations. sundarbanmahavidyalaya.inucalgary.ca The introduction of a nitro group (—NO₂) onto the aromatic ring, as seen in nitroanilines, significantly influences the electronic properties of the molecule. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution and can increase the acidity of the N-H proton. solubilityofthings.com This electronic modification is a key aspect of the chemistry of nitro compounds, impacting their reactivity and potential applications.

The synthesis of nitroanilines often involves the nitration of an aniline (B41778) derivative. magritek.com However, the strong activating nature of the amino group can lead to over-reaction and the formation of multiple products. To control the reaction, the amino group is often "protected" by converting it into a less activating amide group before nitration. ucalgary.ca

Significance of the Aminoethanol Moiety in Organic Frameworks

The aminoethanol (—NHCH₂CH₂OH) moiety is a bifunctional group containing both a secondary amine and a primary alcohol. wikipedia.org This dual functionality is of great importance in organic synthesis. The hydroxyl group can undergo reactions typical of alcohols, such as esterification and etherification, while the amino group can be acylated, alkylated, or participate in other nucleophilic reactions. universalclass.com

The presence of the aminoethanol side chain can influence the physical properties of the parent molecule, such as its solubility and boiling point. solubilityofthings.comontosight.ai Furthermore, the hydroxyl group can participate in intramolecular hydrogen bonding, which can affect the conformation and reactivity of the molecule. The aminoethanol structure is a key component in a variety of biologically active molecules and serves as a building block in the synthesis of more complex organic frameworks. wikipedia.orgwiley.com

Overview of Research Trajectories in Substituted Anilinoethanol Chemistry

Research into substituted anilinoethanols is driven by their potential as intermediates in the synthesis of a wide range of valuable compounds. datainsightsmarket.com A significant area of investigation is their use in the preparation of dyes and pigments. ontosight.ai The chromophoric properties of the nitroaniline core can be fine-tuned by the introduction of various substituents.

In the realm of materials science, certain anilinoethanol derivatives are explored as precursors for liquid crystalline compounds. The development of sustainable and efficient synthetic methods for these compounds is also a key research focus, aligning with the broader trend of "green chemistry" in organic synthesis. researchgate.netcas.org Modern approaches often leverage advanced analytical techniques for quality control and explore novel applications in various industries. datainsightsmarket.com The continuous evolution of organic synthesis, including the use of high-throughput automation and machine learning, is expected to further accelerate the discovery and optimization of reactions involving substituted anilinoethanols. chemrxiv.org

Chemical Profile of 2-(3-Nitroanilino)ethanol

The compound this compound is a specific member of the substituted anilinoethanol family. Its structure is defined by an ethanol (B145695) group attached to the nitrogen of 3-nitroaniline (B104315).

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₀N₂O₃ |

| Molecular Weight | 182.18 g/mol |

| CAS Number | 4926-55-0 |

Data sourced from public chemical databases. sigmaaldrich.com

The synthesis of related anilinoethanol compounds often involves the reaction of a nitro-substituted aromatic compound with ethanolamine (B43304). vulcanchem.com For instance, the synthesis of 2-((4-Methoxy-3-nitrophenyl)amino)ethanol involves the nitration of a methoxy-substituted benzene (B151609) followed by an amination process with ethanolamine. vulcanchem.com Similarly, the preparation of other substituted aromatic amines can be achieved through a two-step process involving oxidation of a primary aromatic amine followed by reduction. google.com

While specific, detailed research findings exclusively on this compound are not extensively available in the public domain, its structural similarity to other well-studied nitroanilinoethanol derivatives allows for informed inferences about its chemical behavior and potential applications. For example, compounds with similar structures are investigated for their utility as intermediates in the synthesis of more complex molecules, including those with potential pharmaceutical applications. solubilityofthings.com The nitro group, in particular, can significantly influence the electronic properties and reactivity of the compound. solubilityofthings.com

Structure

3D Structure

Properties

CAS No. |

55131-09-4 |

|---|---|

Molecular Formula |

C8H10N2O3 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

2-(3-nitroanilino)ethanol |

InChI |

InChI=1S/C8H10N2O3/c11-5-4-9-7-2-1-3-8(6-7)10(12)13/h1-3,6,9,11H,4-5H2 |

InChI Key |

HEHDBOAKGSCPGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NCCO |

Origin of Product |

United States |

Mechanistic Investigations of Formation and Transformation Reactions of the Nitroanilinoethanol Moiety

Elucidation of Reaction Mechanisms in Synthesis

The synthesis of 2-(3-Nitroanilino)ethanol and its derivatives involves several key reaction types, each with distinct mechanistic pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving desired product yields and purity.

SN2 Pathways in Nucleophilic Alkylation

The formation of the this compound backbone often proceeds through a nucleophilic substitution reaction where the amino group of 3-nitroaniline (B104315) acts as the nucleophile. A common synthetic route involves the reaction of 3-nitroaniline with a two-carbon electrophile such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide.

When 2-chloroethanol is used as the alkylating agent, the reaction typically follows a bimolecular nucleophilic substitution (SN2) pathway. In this concerted mechanism, the lone pair of electrons on the nitrogen atom of 3-nitroaniline attacks the electrophilic carbon of 2-chloroethanol, which is bonded to the chlorine atom. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is displaced as the leaving group. The rate of this reaction is dependent on the concentration of both reactants, a hallmark of an SN2 mechanism. youtube.com Steric hindrance around the reacting centers plays a significant role; primary alkyl halides like 2-chloroethanol are ideal substrates for SN2 reactions. youtube.com

Alternatively, the use of ethylene oxide, a strained three-membered ring, provides a highly reactive electrophile for the N-alkylation of 3-nitroaniline. The reaction is typically catalyzed by acid or base. Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism where the aniline (B41778) nitrogen directly attacks one of the carbon atoms of the epoxide ring. This attack leads to the opening of the strained ring and the formation of a β-amino alcohol. The regioselectivity of the attack on unsymmetrical epoxides is dictated by sterics, with the nucleophile preferentially attacking the less substituted carbon. nih.govstevens.edu In the case of ethylene oxide, both carbon atoms are equivalent. Under acidic conditions, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack by the weakly nucleophilic aniline. nih.gov

| Reactants | Mechanism | Key Features |

| 3-Nitroaniline + 2-Chloroethanol | SN2 | Concerted, bimolecular, inversion of configuration (if chiral center were present) |

| 3-Nitroaniline + Ethylene Oxide | SN2 (Basic/Neutral) | Ring-opening, attack at less hindered carbon, relief of ring strain |

Nucleophilic Acyl Substitution Pathways

The hydroxyl group of this compound can undergo nucleophilic acyl substitution reactions with acylating agents such as acyl chlorides or anhydrides to form ester derivatives. This class of reactions proceeds through a characteristic addition-elimination mechanism. masterorganicchemistry.com

The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond and eliminating the leaving group, which in the case of an acyl chloride is the chloride ion. The chloride ion is an excellent leaving group as it is the conjugate base of a strong acid (HCl). The final step involves the deprotonation of the initially formed protonated ester by a weak base, such as another molecule of the alcohol or a non-nucleophilic base added to the reaction mixture, to yield the final ester product.

Nucleophilic attack: The alcohol oxygen attacks the carbonyl carbon.

Formation of a tetrahedral intermediate: The pi bond of the carbonyl group breaks.

Elimination of the leaving group: The carbonyl group reforms, and the leaving group is expelled.

Deprotonation: A proton is removed from the oxygen that was originally part of the alcohol.

| Reactants | Intermediate | Leaving Group | Product |

| This compound + Acetyl Chloride | Tetrahedral Alkoxide | Chloride (Cl⁻) | 2-(3-Nitroanilino)ethyl acetate |

Catalytic Dehydrogenation and Hydrogen Transfer Processes

The transformation of the nitroanilinoethanol moiety can also involve catalytic dehydrogenation of the ethanol (B145695) side chain or reduction of the nitro group via hydrogen transfer. Catalytic dehydrogenation of the alcohol functionality can lead to the corresponding aldehyde or, upon further reaction, other products. This process typically requires a metal catalyst and involves the removal of hydrogen gas. The mechanism often involves the adsorption of the alcohol onto the catalyst surface, followed by the cleavage of the O-H and C-H bonds.

Hydrogen transfer reactions offer an alternative to using molecular hydrogen for the reduction of the nitro group. In catalytic transfer hydrogenation (CTH), a hydrogen donor molecule, such as formic acid, is used to provide the hydrogen equivalents in the presence of a catalyst. The mechanism involves the transfer of hydrogen from the donor molecule to the catalyst and subsequently to the nitro group. This method can offer enhanced selectivity and milder reaction conditions compared to traditional catalytic hydrogenation. frontiersin.org Iron-catalyzed hydrogen transfer reduction of nitroarenes using alcohols as the hydrogen source has also been reported, which can lead to the formation of imines. masterorganicchemistry.com

In-Situ Hydrogenation Reduction Mechanisms

The nitro group of this compound can be reduced to an amino group via catalytic hydrogenation. This transformation is of significant industrial importance for the synthesis of diamines. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of molecular hydrogen.

The mechanism of nitroarene hydrogenation is complex and can proceed through various intermediates. The generally accepted Haber mechanism involves the stepwise reduction of the nitro group. The process is believed to occur on the surface of the catalyst and involves the following key steps:

Adsorption: Both the nitro compound and hydrogen are adsorbed onto the catalyst surface.

Stepwise Reduction: The nitro group is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH2).

Desorption: The final amine product desorbs from the catalyst surface.

The formation of intermediates such as nitrosobenzene (B162901) and phenylhydroxylamine has been a subject of extensive study. Under certain conditions, these intermediates can accumulate or react with each other to form byproducts like azoxy and azo compounds. youtube.com However, in many catalytic systems, the reduction of the intermediates is faster than their formation, leading to high yields of the desired amine. orientjchem.org The selectivity of the hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions.

Reaction Kinetics and Thermodynamics

A quantitative understanding of the reactions involving the nitroanilinoethanol moiety requires the study of their kinetics and thermodynamics. This includes determining the rate of the reaction, the factors that influence it, and the energy changes that accompany the transformation.

Determination of Rate-Determining Steps

For the nucleophilic acyl substitution reaction of this compound with an acyl chloride, the initial addition of the nucleophile to the carbonyl carbon to form the tetrahedral intermediate is generally considered the rate-limiting step. libretexts.org This is because this step involves the breaking of the strong carbon-oxygen pi bond and the formation of a sterically hindered intermediate. The subsequent elimination of the leaving group is typically a faster process.

In the context of catalytic hydrogenation of the nitro group , the rate-determining step can vary depending on the specific catalyst and reaction conditions. In some cases, the adsorption of the reactants onto the catalyst surface or the desorption of the product can be rate-limiting. In other scenarios, a specific chemical transformation on the surface, such as the reduction of the nitroso or hydroxylamino intermediate, may be the slowest step. Kinetic studies, including the effect of reactant concentrations, hydrogen pressure, and temperature on the reaction rate, are employed to elucidate the RDS. For some hydrogenation reactions, the rate has been found to be dependent on the concentration of the nitro compound and the hydrogen pressure, suggesting that a surface reaction is rate-determining.

| Reaction Type | General Rate-Determining Step | Factors Influencing Rate |

| Nucleophilic Acyl Substitution | Nucleophilic addition to the carbonyl group | Electrophilicity of the carbonyl carbon, nucleophilicity of the alcohol, stability of the leaving group |

| Catalytic Hydrogenation | Surface reaction (e.g., reduction of an intermediate) | Catalyst activity, hydrogen pressure, substrate concentration, temperature |

Activation Energy Analysis

Activation energy (Ea) is the minimum energy required to initiate a chemical reaction. For the reactions involving the this compound moiety, such as its formation via nucleophilic substitution or its subsequent transformations (e.g., reduction of the nitro group, oxidation of the alcohol), the activation energy would be a critical parameter in determining the reaction kinetics.

While specific experimental values for this compound are not available in the provided search results, analysis of related reactions offers insight. For instance, studies on the reaction kinetics of similar amino ethanol compounds with other reactants have been conducted. The activation energies for the reaction of 2-((2-aminoethyl) amino) ethanol (AEEA) with CO2 in aqueous and non-aqueous solutions have been estimated using an Arrhenius expression. researchgate.net Similarly, kinetic studies of ethanol steam reforming over Ni/SiO2 catalysts have determined an apparent activation energy of 48 kJ mol−1 for the process. rsc.org For the ethyl esterification of levulinic acid with ethanol, activation energies have been reported as 83.9 kJ/mol and 9.3 kJ/mol for different steps in the proposed mechanism. mdpi.com

Table 1: Illustrative Activation Energies for Related Ethanol Reactions (Note: These values are for analogous or related reactions and not directly for this compound)

| Reaction | Catalyst/Solvent | Apparent Activation Energy (Ea) |

| Ethanol Steam Reforming | Ni/SiO2 | 48 kJ mol⁻¹ |

| Ethyl Esterification of Levulinic Acid (Reversible Step) | γ-Al2O3 | 9.3 kJ/mol |

| Reaction of CO2 with 2-((2-aminoethyl) amino) ethanol | Aqueous/Non-aqueous | Values estimated via Arrhenius expression |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Nitroanilino Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise atomic connectivity of 2-(3-Nitroanilino)ethanol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The spectrum can be divided into the aromatic region, the aliphatic side-chain region, and exchangeable protons (NH and OH).

The 3-nitroanilino group contains four aromatic protons. The strong electron-withdrawing effect of the nitro group and the electron-donating effect of the amino group create a characteristic pattern. The proton at the C2 position is expected to appear as a triplet or singlet-like peak at the most downfield position in the aromatic region due to its position between the two electron-withdrawing groups (relative to the rest of the ring system). The protons at C4 and C6 will be shifted downfield and will likely show doublet of doublets or triplet/doublet splitting from coupling to H5 and each other. The proton at C5 is expected to be the most upfield of the aromatic protons.

The ethanolamine (B43304) side chain gives rise to two signals for the methylene (B1212753) (-CH₂) groups. The methylene group attached to the nitrogen (-NH-CH₂ -) is expected to resonate as a triplet, deshielded by the adjacent nitrogen atom. The methylene group attached to the hydroxyl group (-CH₂ -OH) will also appear as a triplet due to coupling with the adjacent methylene protons and is deshielded by the electronegative oxygen atom.

The amine (-NH) and hydroxyl (-OH) protons are typically observed as broad singlets, and their chemical shifts can be highly variable depending on solvent, concentration, and temperature. msu.edudocbrown.info Their signals can be confirmed by a D₂O exchange experiment, which would cause them to disappear from the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H-2 | 7.5 - 7.7 | t (triplet) or s (singlet) |

| Aromatic H-4 | 7.2 - 7.4 | dd (doublet of doublets) |

| Aromatic H-5 | 6.8 - 7.0 | t (triplet) |

| Aromatic H-6 | 7.0 - 7.2 | dd (doublet of doublets) |

| -NH-CH₂ - | 3.4 - 3.6 | t (triplet) |

| -CH₂ -OH | 3.8 - 4.0 | t (triplet) |

| -NH - | Variable (broad) | s (singlet) |

| -OH | Variable (broad) | s (singlet) |

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule. udel.edumasterorganicchemistry.com

The six carbons of the aromatic ring will have their chemical shifts significantly influenced by the substituents. The carbon atom bonded to the nitro group (C3) will be strongly deshielded. The carbon atom bonded to the amino group (C1) will also show a significant downfield shift. The remaining aromatic carbons (C2, C4, C5, C6) will appear in the typical aromatic region (110-150 ppm), with their precise shifts determined by the combined electronic effects of the nitro and amino groups. libretexts.orgsavemyexams.com

The two aliphatic carbons of the ethanolamine chain will appear in the upfield region of the spectrum. The carbon atom adjacent to the nitrogen (-NH-C H₂-) and the carbon adjacent to the oxygen (-C H₂-OH) are both deshielded by these electronegative atoms and are expected to resonate in the 45-70 ppm range. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C1 (-NH) | 148 - 152 |

| Aromatic C2 | 108 - 112 |

| Aromatic C3 (-NO₂) | 147 - 150 |

| Aromatic C4 | 115 - 120 |

| Aromatic C5 | 129 - 132 |

| Aromatic C6 | 113 - 118 |

| -NH-C H₂- | 45 - 50 |

| -C H₂-OH | 60 - 65 |

To unambiguously confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. Key expected cross-peaks would include the correlation between the two methylene groups (-NH-CH₂ -CH₂ -OH), confirming their connectivity. Additionally, correlations between adjacent aromatic protons (e.g., H4 with H5, and H5 with H6) would help to definitively assign the aromatic substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to the carbons they are directly attached to. An HSQC spectrum would show cross-peaks connecting the proton signal for each of the two methylene groups to their corresponding carbon signals, and each aromatic C-H proton to its respective carbon, thus validating the assignments in both the ¹H and ¹³C spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, providing direct information about the functional groups present.

The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to the vibrations of its specific functional groups. msu.edu

O-H and N-H Stretching: A broad band in the IR spectrum between 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. docbrown.info The N-H stretch of the secondary amine is expected in a similar region, typically around 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups will be observed as stronger bands just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

Nitro Group (NO₂) Vibrations: The nitro group is characterized by two strong and distinct stretching vibrations: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. These are often the most intense bands in the IR spectrum.

Aromatic C=C Bending: Vibrations corresponding to the stretching of the carbon-carbon bonds within the benzene (B151609) ring usually appear in the 1400-1600 cm⁻¹ region.

C-O and C-N Stretching: The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the 1050-1150 cm⁻¹ range. The aromatic C-N stretching vibration typically appears in the 1250-1360 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 | Medium |

| Asymmetric NO₂ Stretch | Nitro Group | 1500 - 1570 | Very Strong |

| Symmetric NO₂ Stretch | Nitro Group | 1300 - 1370 | Very Strong |

| Aromatic C=C Bending | Aromatic Ring | 1400 - 1600 | Medium |

| C-N Stretch | Aromatic Amine | 1250 - 1360 | Strong |

| C-O Stretch | Primary Alcohol | 1050 - 1150 | Strong |

Operando spectroscopy involves the real-time analysis of a chemical reaction under actual operating conditions. While specific operando IR studies on this compound are not prominently documented, the technique is highly applicable for monitoring its synthesis.

For instance, in the synthesis of this compound via the reaction of 3-nitroaniline (B104315) with 2-chloroethanol (B45725), an operando IR setup could monitor the reaction progress. A probe inserted into the reaction vessel would continuously record the IR spectrum. Researchers could track the decrease in the intensity of the characteristic N-H stretching bands of the primary amine (3-nitroaniline) and simultaneously observe the growth of the absorption bands corresponding to the product: the secondary amine N-H stretch and the broad O-H stretch of the alcohol group in this compound. This allows for real-time kinetic analysis and optimization of reaction parameters such as temperature and catalyst loading.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The theoretical exact mass of this compound (C₈H₁₀N₂O₃) is 182.0691 g/mol . HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield an experimental m/z value within a few parts per million (ppm) of this theoretical value, thus confirming its elemental composition.

Table 1: Theoretical Isotopic Distribution for this compound (C₈H₁₀N₂O₃)

| Mass (m/z) | Relative Abundance (%) |

|---|---|

| 182.0691 | 100.00 |

| 183.0725 | 9.03 |

This table is generated based on the natural isotopic abundance of the constituent elements and represents the expected pattern in a high-resolution mass spectrum.

Hyphenated techniques, which couple a separation method with mass spectrometry, are crucial for the analysis of this compound in complex mixtures and for further structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its predicted boiling point, this compound may be amenable to GC-MS analysis, potentially after derivatization of the hydroxyl and amino groups to increase volatility. In a typical GC-MS experiment, the compound would be separated from other components on a capillary column and then ionized, commonly by electron ionization (EI). The resulting mass spectrum would display a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern for aromatic nitro compounds is well-characterized and would be expected to include characteristic losses of the nitro group (NO₂, 46 Da) and nitric oxide (NO, 30 Da). Further fragmentation of the ethanol (B145695) side chain would also be anticipated.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique for the analysis of polar, non-volatile compounds like this compound. Reversed-phase liquid chromatography could be employed to separate the compound from impurities, followed by detection using ESI-MS or APCI-MS. LC-MS is particularly useful for analyzing samples from biological matrices or reaction mixtures without the need for derivatization. Tandem mass spectrometry (MS/MS) experiments within an LC-MS framework would involve selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a detailed fragmentation spectrum, providing unambiguous structural confirmation.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides valuable information about the electronic structure and transitions within a molecule, particularly for compounds with chromophores like the nitroaniline moiety.

The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions within the 3-nitroaniline chromophore. The presence of the electron-donating amino group (-NH) and the electron-withdrawing nitro group (-NO₂) on the benzene ring leads to intramolecular charge transfer (ICT) character in its electronic transitions. Typically, nitroaniline derivatives exhibit strong absorption bands in the UV and visible regions. For 3-nitroaniline, a major absorption band attributed to a π → π* transition is observed around 375 nm in aqueous solutions. The position and intensity of these bands are sensitive to the solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, a bathochromic (red) shift is often observed due to the stabilization of the more polar excited state. The ethanol substituent on the amino group in this compound is expected to have a modest effect on the absorption maximum compared to the parent 3-nitroaniline.

While many nitroaromatic compounds are known to be poor fluorophores due to efficient intersystem crossing and other non-radiative decay pathways promoted by the nitro group, some substituted nitroanilines can exhibit weak to moderate fluorescence. The fluorescence properties of this compound would be dependent on the solvent environment and temperature.

Operando UV-Vis spectroscopy is a powerful technique for monitoring chemical reactions in real-time by observing changes in the electronic absorption spectrum. For instance, in a reaction involving the reduction of the nitro group of this compound, the disappearance of the characteristic absorption band of the nitroaniline chromophore and the appearance of new bands corresponding to the reduced product (an aminophenol derivative) could be monitored. This allows for the determination of reaction kinetics and the identification of reaction intermediates. For example, studies on the reduction of o-nitroaniline have shown a decrease in the intensity of the peak at 413 nm over time, corresponding to the consumption of the starting material. A similar approach could be applied to study the reactivity of this compound under various reaction conditions.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, the solid-state structure can be inferred from the crystallographic data of related compounds, such as 3-nitroaniline. X-ray crystallography would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal the details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

In the case of this compound, the presence of the hydroxyl (-OH) and amino (-NH) groups provides sites for hydrogen bonding. It is highly probable that the crystal structure would feature an extensive network of intermolecular hydrogen bonds, with the hydroxyl and amino groups acting as hydrogen bond donors and the oxygen atoms of the nitro group and the hydroxyl group acting as acceptors. The conformation of the ethanolamine side chain would also be a key feature of the crystal structure. The arrangement of the aromatic rings in the crystal lattice would likely be influenced by π-π stacking interactions.

Table 2: Expected Crystallographic Parameters and Interactions for this compound (based on related structures)

| Parameter | Expected Feature |

|---|---|

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Centrosymmetric or non-centrosymmetric |

| Hydrogen Bonding | Extensive network involving -OH, -NH, and -NO₂ groups |

| π-π Stacking | Potential for face-to-face or offset stacking of benzene rings |

The determination of the single-crystal X-ray structure of this compound would provide the definitive solid-state conformation and packing arrangement, which are crucial for understanding its physical properties and for computational modeling studies.

Single-Crystal X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The analysis yields detailed information, including bond lengths, bond angles, and the crystal's unit cell parameters, which define its fundamental repeating unit.

For a molecule like this compound, an SCXRD analysis would precisely map the geometry of the nitroaniline core and the ethanol substituent. Although a specific structure for this compound is not publicly deposited, data from analogous compounds, such as 3-hydroxy-4-methoxybenzaldehyde, demonstrate the type of information obtained. nih.gov For example, studies on such organic molecules reveal their crystallization in specific crystal systems, like the monoclinic system, and provide exact lattice parameters. nih.gov

Table 1: Illustrative Single-Crystal XRD Data for a Related Organic Compound (3-hydroxy-4-methoxybenzaldehyde)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.37 |

| b (Å) | 13.34 |

| c (Å) | 8.51 |

| β (°) | 97.44 |

| Volume (ų) | 717.9 |

This data is presented as an example of typical outputs from an SCXRD analysis of a substituted aromatic compound. nih.gov

Crystal Packing and Intermolecular Interaction Analysis

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These forces, including hydrogen bonds, van der Waals forces, and π–π stacking interactions, dictate the crystal's stability and physical properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal.

In the context of this compound, the presence of an amine (-NH-), a hydroxyl (-OH), and a nitro (-NO₂) group suggests that hydrogen bonding would be a dominant factor in its crystal packing. The -OH and -NH- groups can act as hydrogen bond donors, while the oxygen atoms of the nitro and hydroxyl groups can act as acceptors. Furthermore, the aromatic ring facilitates potential π–π stacking interactions.

Studies on structurally similar compounds, such as derivatives of 2-methyl-3-nitroaniline, provide insight into the expected interactions. iucr.orgnih.gov Hirshfeld analysis of these related structures reveals that the crystal packing is often dominated by O···H and H···H contacts, confirming the importance of hydrogen bonding. iucr.orgnih.gov

Table 2: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Nitroaniline Derivative

| Contact Type | Contribution (%) |

|---|---|

| O···H | 39.0% |

| H···H | 21.3% |

| C···H | 5.4% |

| C···N | 5.8% |

| Other | 28.5% |

Data derived from a study on 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline to illustrate the quantitative breakdown of intermolecular interactions. iucr.orgnih.gov

Polymorphism and Crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The formation of a particular polymorph is often influenced by crystallization conditions like the choice of solvent and temperature. soton.ac.uk

For nitroaniline compounds, polymorphism is a known phenomenon. For instance, systematic studies on 2-methyl-6-nitroaniline (B18888) have identified multiple polymorphic forms that arise from crystallization in different solvents. soton.ac.uk These polymorphs exhibit different molecular arrangements, such as herringbone structures, which are influenced by a balance of hydrogen bonding and π–π interactions. soton.ac.uk It is plausible that this compound could also exhibit polymorphism, and a screening study using various solvents (e.g., ethanol, acetone, acetonitrile) and temperature profiles would be necessary to identify and characterize potential different crystalline forms. soton.ac.uk

Other Advanced Spectroscopic Methods (e.g., XPS, EPR)

Beyond diffraction methods, other spectroscopic techniques can provide valuable information about the electronic structure and chemical environment of this compound.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that measures the elemental composition and chemical states of atoms within the top few nanometers of a material. ipfdd.de By irradiating a sample with X-rays and analyzing the kinetic energy of emitted core-level electrons, XPS can distinguish between different bonding environments. For this compound, XPS would be able to identify the core-level spectra of Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s). High-resolution scans would allow for the deconvolution of these peaks to differentiate, for example, the carbon atoms in the aromatic ring from those in the ethanol chain, or the nitrogen atom of the amino group from that of the nitro group. d-nb.info

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov As a molecule with a closed-shell electronic configuration, this compound is diamagnetic and therefore would not produce an EPR signal. However, this technique would be highly effective for studying any radical cations or anions derived from the compound through oxidation or reduction, providing information about the distribution of the unpaired electron's spin density across the molecule. nih.gov

Chemometric and Multivariate Statistical Analysis of Spectroscopic Data

When dealing with large and complex datasets from spectroscopic measurements (such as IR, Raman, or NMR), chemometric and multivariate statistical methods are essential for extracting meaningful information. mdpi.com Techniques like Principal Component Analysis (PCA) can reduce the dimensionality of the data, helping to identify patterns and correlations that are not obvious from visual inspection of individual spectra. ethz.chresearchgate.net

For this compound, this approach could be particularly useful in several scenarios:

Polymorph Discrimination: If multiple polymorphs exist, their vibrational spectra (FTIR or Raman) would likely show subtle differences. PCA could be used to analyze a large set of spectra from different crystallization batches to clearly distinguish between polymorphs and identify samples containing mixtures.

Quality Control: Multivariate analysis can be used to build a model based on the spectra of pure, well-characterized batches of the compound. This model could then be used to quickly assess the quality and purity of new batches, flagging any deviations that might indicate the presence of impurities or residual solvents.

Reaction Monitoring: By collecting spectroscopic data over the course of a synthesis, multivariate methods can help track the consumption of reactants and the formation of products and intermediates, providing a deeper understanding of the reaction kinetics. researchgate.net

Computational and Theoretical Chemistry Studies of 2 3 Nitroanilino Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. researchgate.net It is widely used to study the properties of nitroaromatic compounds. scispace.comacs.orgresearchgate.net DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. A variety of functionals, such as B3LYP, are commonly employed to approximate the exchange-correlation energy, a key component of the total energy. nih.govnih.govrsc.org

A crucial first step in computational analysis is geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. nih.gov For 2-(3-Nitroanilino)ethanol, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The optimized geometry represents the most stable arrangement of the atoms in the gas phase. These theoretical structures can be compared with experimental data, for instance from X-ray crystallography, to validate the computational method. nih.goviucr.org

Once the geometry is optimized, the electronic structure can be analyzed. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity, polarizability, and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov This type of analysis has been applied to various nitroaniline derivatives to understand how substituents affect the electronic properties and intermolecular interactions. scispace.comacs.org

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Lengths (Å) | ||

| C-N (amino) | 1.395 | |

| N-H (amino) | 1.012 | |

| C-N (nitro) | 1.480 | |

| N-O (nitro) | 1.230 | |

| C-O (hydroxyl) | 1.435 | |

| O-H (hydroxyl) | 0.965 | |

| **Bond Angles (°) ** | ||

| C-N-C (aromatic) | 125.5 | |

| O-N-O (nitro) | 124.0 | |

| C-O-H (hydroxyl) | 108.5 | |

| Dihedral Angles (°) | ||

| C-C-N-O (nitro) | 178.5 | |

| C-N-C-C (amino side chain) | 95.0 |

DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. nih.gov These frequencies correspond to the stretching, bending, and torsional motions of the atoms.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The predicted spectra are invaluable for assigning the absorption bands observed in experimental IR and Raman spectra to specific vibrational modes of the molecule. sapub.org This allows for a detailed understanding of the molecule's structural features and the vibrations of its functional groups, such as the N-H, O-H, and NO2 groups in this compound.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound (Note: This table contains hypothetical data for illustrative purposes.)

| Vibrational Mode | Functional Group | Calculated Frequency (Scaled) | Hypothetical Experimental Frequency |

| O-H Stretch | Hydroxyl | 3650 | 3645 |

| N-H Stretch | Amino | 3410 | 3405 |

| C-H Stretch | Aromatic | 3080 | 3075 |

| NO₂ Asymmetric Stretch | Nitro | 1530 | 1525 |

| NO₂ Symmetric Stretch | Nitro | 1350 | 1345 |

| C-N Stretch | Amino | 1290 | 1288 |

| C-O Stretch | Hydroxyl | 1050 | 1048 |

Understanding the chemical reactivity and potential transformation pathways of a molecule requires knowledge of its reaction mechanisms. Computational chemistry, particularly DFT, is essential for mapping out potential energy surfaces and identifying reaction pathways. nih.govnih.gov

This involves locating the transition state (TS)—the highest energy point along a reaction coordinate—which connects reactants to products. The energy difference between the reactants and the transition state is the activation energy or reaction barrier. escholarship.orgchemrxiv.org According to transition state theory, the rate of a reaction is exponentially dependent on this energy barrier. nih.gov Therefore, calculating these barriers allows for the prediction of reaction kinetics and the determination of the most favorable reaction pathways. unimib.itresearchgate.net For this compound, this could be applied to study its synthesis, thermal decomposition, or metabolic pathways.

Beyond DFT, other quantum mechanical methods are available. Ab initio (from first principles) methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, solve the Schrödinger equation with fewer approximations than DFT. rsc.orgsc.edu These methods can provide very high accuracy, especially for systems where DFT may struggle, but they are computationally much more expensive. nist.govnih.gov They are often used as benchmarks to assess the accuracy of DFT functionals.

On the other end of the spectrum, semi-empirical methods use parameters derived from experimental data to simplify calculations. Methods like PM3 are computationally much faster than DFT or ab initio methods, allowing them to be applied to very large molecules or for preliminary screening of reaction pathways before more accurate calculations are performed. chemrxiv.org

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. hw.ac.uk MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change over time. mdpi.com

For this compound, MD simulations could be used to study:

Conformational Dynamics: Exploring the different shapes (conformations) the molecule can adopt and the transitions between them.

Solvation: Simulating how the molecule interacts with solvent molecules, such as water, to understand its solubility and the structure of its hydration shell.

Intermolecular Interactions: Modeling how multiple molecules of this compound interact with each other in the liquid or solid state.

Reactive MD simulations, using force fields like ReaxFF, can also model chemical reactions, providing insights into reaction dynamics that complement the static picture from quantum chemical calculations. mdpi.comwhiterose.ac.ukmdpi.com These simulations are particularly useful for studying complex reaction networks in condensed phases. epa.gov

Conformational Analysis and Tautomerism

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is crucial for understanding its preferred shapes and the energy barriers between them. The molecule possesses several rotatable bonds, primarily around the C-N and C-C single bonds of the ethanolamino side chain and the C-N bond connecting it to the nitroaniline ring.

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be employed to map the potential energy surface of the molecule. These calculations can identify the global minimum energy conformation, as well as other low-energy conformers that may be populated at room temperature. Key dihedral angles to consider include the C-C-N-C angle of the side chain and the C-N-C-C angle between the side chain and the aromatic ring. Intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the amino nitrogen or one of the nitro group's oxygen atoms could play a significant role in stabilizing certain conformations.

Tautomerism is another critical aspect to consider for this compound. Nitroanilines can exhibit nitro-aci tautomerism, where a proton is transferred from the amino group to one of the oxygen atoms of the nitro group, forming a nitronic acid. conicet.gov.ar While the nitro form is generally more stable, the aci-nitro tautomer can be an important intermediate in certain reactions. nih.govvu.nl Computational studies can quantify the energy difference between these tautomers and the activation energy for their interconversion. The presence of the ethanol (B145695) substituent may influence the relative stability of these tautomers.

Table 1: Potential Tautomeric Forms of this compound

| Tautomer Name | Structural Description |

|---|---|

| Nitro-amine | The most common form with a -NO2 and -NH- group. |

| Aci-nitro (nitronic acid) | Formed by the migration of a proton from the amine to the nitro group, resulting in a =N(O)OH group. |

Intermolecular Interactions and Solvent Effects

The way this compound molecules interact with each other and with solvent molecules governs its macroscopic properties like solubility and melting point. Intermolecular interactions in nitroanilines often involve hydrogen bonding and π-π stacking. soton.ac.uk The hydroxyl and amino groups in this compound are potent hydrogen bond donors, while the nitro group and the amino nitrogen are hydrogen bond acceptors.

Computational methods can be used to model these interactions in dimers or larger clusters of molecules to understand the preferred packing in the solid state. The aromatic rings can also engage in π-π stacking interactions, further stabilizing the crystal lattice. soton.ac.uk

Solvent effects can significantly alter the conformational preferences and reactivity of a molecule. rsc.org For this compound, polar solvents would be expected to stabilize more polar conformers and could influence the tautomeric equilibrium. Explicit solvent models, where individual solvent molecules are included in the calculation, or implicit continuum solvent models can be used to simulate the effect of the solvent environment. rsc.org Given the ethanol moiety, studies on the effects of ethanol as a solvent are particularly relevant, as it can engage in specific hydrogen bonding interactions with the solute. mdpi.com

Reaction Mechanism Modeling and Prediction

Computational chemistry is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. For this compound, several types of reactions could be modeled.

One area of interest is the oxidation of the ethanol side chain. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. Computational modeling can help to predict the most likely sites of attack by an oxidizing agent and the activation energies for different oxidation pathways. Modeling the ethanol electro-oxidation at an anode, for instance, involves understanding the adsorption of the molecule onto a catalyst surface and the subsequent bond-breaking and bond-forming steps. mdpi.com

Another potential reaction is the reduction of the nitro group to an amino group, which would fundamentally alter the electronic properties of the molecule. Theoretical calculations can provide insights into the thermodynamics and kinetics of this reduction process with various reducing agents. Furthermore, cycloaddition reactions involving the nitro group or the aromatic ring could be explored computationally. researchgate.netnih.gov

Table 2: Computationally Modeled Reaction Parameters for a Hypothetical Oxidation of this compound

| Parameter | Description |

|---|---|

| Reactant Energy | The calculated energy of the initial this compound molecule. |

| Transition State Energy | The energy of the highest point on the reaction pathway, used to determine the activation energy. |

| Product Energy | The calculated energy of the oxidized product (e.g., the corresponding aldehyde or carboxylic acid). |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. |

Structure–Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. wikipedia.orgsumathipublications.com Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in this field. wikipedia.orgmdpi.com

For this compound, a QSAR study would involve generating a dataset of related molecules with varying substituents and their corresponding measured biological activities. A wide range of molecular descriptors would then be calculated for each molecule using computational software. These descriptors can be categorized as:

Electronic descriptors: such as partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com

Steric descriptors: like molecular volume, surface area, and specific conformational parameters.

Hydrophobic descriptors: such as the logarithm of the partition coefficient (logP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. mdpi.com This model can then be used to predict the activity of new, untested derivatives of this compound, thereby guiding the synthesis of more potent and selective compounds. collaborativedrug.com Such models are crucial in drug discovery and toxicology to prioritize lead compounds and assess potential risks. nih.gov

Reactivity and Synthetic Transformations of the 2 3 Nitroanilino Ethanol Framework

Nitro Group Transformations

The nitro group is a versatile functional group, primarily undergoing reduction to access the corresponding amino derivatives.

Reduction Reactions to Amino Derivatives

The most significant transformation of the nitro group in 2-(3-nitroanilino)ethanol is its reduction to a primary amine, yielding 2-(3-aminoanilino)ethanol. This conversion is a cornerstone in the synthesis of molecules where an aniline-type structure is required. The reaction fundamentally alters the electronic properties of the aromatic ring, transforming the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. csbsju.edu

Commonly employed methods for the reduction of aromatic nitro compounds are broadly applicable to this substrate. These methods can be categorized into two main types: catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or nickel (Ni) are frequently used. jove.comstackexchange.com The reaction is typically carried out in a solvent like ethanol (B145695), which effectively dissolves the starting material and the product. stackexchange.com This technique is often preferred due to its clean nature, as the by-product is water, and the catalyst can be removed by simple filtration.

Chemical Reduction : This approach utilizes metals in the presence of an acid. csbsju.edu Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in hydrochloric acid (HCl) are classic examples. csbsju.edujove.com These reactions proceed through a series of single-electron transfers from the metal to the nitro group. A basic workup is often necessary to neutralize the acid and deprotonate the resulting ammonium (B1175870) salt to liberate the free amine. csbsju.edu

| Reduction Method | Reagent(s) | Catalyst | Typical Solvent | Product |

| Catalytic Hydrogenation | Hydrogen (H₂) | Pd/C, Pt/C, or Ni | Ethanol | 2-(3-aminoanilino)ethanol |

| Metal/Acid Reduction | HCl | Iron (Fe), Tin (Sn), or Zinc (Zn) | Water/Ethanol | 2-(3-aminoanilino)ethanol |

| Transfer Hydrogenation | Formic Acid | Iron-based catalyst | - | 2-(3-aminoanilino)ethanol |

| Metal-Free Reduction | Tetrahydroxydiboron | 4,4'-bipyridine | Water | 2-(3-aminoanilino)ethanol |

Table 1: Common methods for the reduction of the nitro group in aromatic compounds to yield the corresponding amine. csbsju.edujove.comorganic-chemistry.org

Oxidation Reactions

The oxidation of the nitro group in this compound is not a common synthetic transformation. The nitrogen atom in a nitro group is already in a high oxidation state (+3), making further oxidation synthetically challenging and energetically unfavorable. Most oxidative procedures targeting aromatic compounds focus on the conversion of other functional groups, such as the oxidation of anilines to form nitroarenes. mdpi.comorganic-chemistry.orgacs.orgresearchgate.net Reactions involving powerful oxidizing agents would more likely lead to the oxidation of the alcohol group or degradation of the aromatic ring rather than a transformation of the nitro group itself.

Amine Group Transformations

The secondary amine in the this compound framework is a nucleophilic center and can participate in a variety of chemical reactions, including alkylation, acylation, and condensation.

Alkylation and Acylation Reactions

The hydrogen atom on the secondary amine can be substituted through alkylation and acylation reactions.

Alkylation Reactions : N-alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, typically an alkyl halide. wikipedia.org These reactions can be difficult to control, as the resulting tertiary amine product is often more nucleophilic than the starting secondary amine, leading to overalkylation and the formation of quaternary ammonium salts. wikipedia.orgmasterorganicchemistry.com However, selective mono-alkylation can be achieved under specific conditions, for instance by using alcohols as alkylating agents in the presence of a suitable catalyst in a "hydrogen-borrowing" or "hydrogen autotransfer" mechanism. nih.govorganic-chemistry.org

Acylation Reactions : N-acylation is a reliable method for forming an amide linkage by reacting the amine with an acylating agent like an acyl chloride or an acid anhydride. thieme-connect.de This reaction is generally high-yielding and is not prone to over-acylation. The resulting amide is significantly less basic and less nucleophilic than the starting amine, a feature often exploited as a protective strategy in multi-step syntheses.

| Reaction Type | Reagent Class | Example Reagent | Product Type |

| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Tertiary Amine |

| N-Alkylation | Alcohol | Benzyl Alcohol | Tertiary Amine |

| N-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Amide |

| N-Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide |

Table 2: Representative reagents for the N-alkylation and N-acylation of the secondary amine in this compound. wikipedia.orgnih.govthieme-connect.de

Condensation Reactions

The secondary amine of this compound can react with carbonyl compounds such as aldehydes and ketones. This reaction is a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org

Unlike primary amines which form imines (Schiff bases), the reaction of a secondary amine with an aldehyde or ketone yields an enamine , provided the carbonyl compound has a proton on its α-carbon. jackwestin.comchemistrysteps.com The reaction mechanism involves the initial formation of a carbinolamine intermediate, which cannot lose water by direct deprotonation of the nitrogen. Instead, water is eliminated through the loss of a proton from the adjacent α-carbon, forming a carbon-carbon double bond. wikipedia.orgchemistrysteps.com This process is typically catalyzed by acid and is reversible, often requiring the removal of water to drive the reaction to completion. wikipedia.org

Substitution Reactions

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS). The position of the incoming electrophile is determined by the directing effects of the two existing substituents: the nitro group (-NO₂) and the aminoethanol group (-NHCH₂CH₂OH). wikipedia.org

Directing Effects :

The -NHCH₂CH₂OH group is an activating group and an ortho-, para-director . organicchemistrytutor.com The nitrogen atom donates electron density to the ring through resonance, increasing the nucleophilicity of the ring, particularly at the ortho (position 2, 6) and para (position 4) positions.

The -NO₂ group is a strong deactivating group and a meta-director . minia.edu.eg It withdraws electron density from the ring both inductively and by resonance, making the ring less reactive towards electrophiles, especially at the ortho and para positions relative to itself. ijrar.org

| Position | Relation to -NHR Group | Relation to -NO₂ Group | Predicted Reactivity |

| 2 | ortho | ortho | Activated by -NHR, Deactivated by -NO₂ |

| 4 | para | ortho | Activated by -NHR, Deactivated by -NO₂ |

| 5 | meta | para | Deactivated by -NHR, Deactivated by -NO₂ |

| 6 | ortho | meta | Activated by -NHR, Less deactivated by -NO₂ |

Table 3: Analysis of positions for electrophilic aromatic substitution on the this compound ring. organicchemistrytutor.comminia.edu.eg

Common electrophilic aromatic substitution reactions include halogenation (with Cl₂ or Br₂ and a Lewis acid catalyst) and further nitration (with HNO₃/H₂SO₄). ijrar.org Given the directing effects, substitution at position 6 would be strongly favored, followed by position 4, with position 2 being sterically hindered.

Nitrosation Reactions

The secondary amine of the this compound framework is susceptible to nitrosation. This reaction typically involves treating the amine with a source of the nitrosonium ion (NO⁺). A common method for generating this electrophile in situ is the acidification of a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), with a mineral acid like hydrochloric acid (HCl).

The reaction proceeds via the electrophilic attack of the nitrosonium ion on the lone pair of electrons of the secondary amine. Subsequent deprotonation of the resulting intermediate yields the corresponding N-nitrosoamine derivative, N-nitroso-2-((3-nitrophenyl)amino)ethanol. Secondary amines, both aliphatic and aromatic, generally react with nitrous acid to form these N-nitrosoamines, which often present as yellow oily liquids.

Table 1: Nitrosation Reaction of this compound

| Reactant | Reagent | Product |

|---|

Hydroxyl Group Transformations

The primary hydroxyl (-OH) group in the ethanol moiety of the molecule provides a key site for various functional group interconversions, including esterification, etherification, and oxidation.

Esterification: The primary alcohol can be readily converted into an ester. This transformation is commonly achieved through reaction with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is reversible and can be driven to completion by removing the water formed. Alternatively, for a more rapid and irreversible reaction, the alcohol can be treated with more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl).

Table 2: Representative Esterification Reactions

| Alcohol | Reagent | Product Example (with Acetic Anhydride) |

|---|

Etherification: The hydroxyl group can also be transformed into an ether. A common method is the Williamson ether synthesis. This two-step process involves the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This intermediate then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide (e.g., methyl iodide) to form the corresponding ether.

Table 3: Representative Etherification Reaction

| Reactant | Reagents | Product Example (with Methyl Iodide) |

|---|

The oxidation of the primary alcohol group in this compound can yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: The use of milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂), allows for the controlled oxidation to stop at the aldehyde stage, yielding 2-((3-nitrophenyl)amino)acetaldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and H₂SO₄), will typically oxidize the primary alcohol completely to a carboxylic acid. This reaction would first form the intermediate aldehyde, which is then rapidly oxidized further to produce 2-((3-nitrophenyl)amino)acetic acid.

Table 4: Oxidation Products of the Hydroxyl Group

| Starting Material | Oxidizing Agent | Product | Product Class |

|---|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) | 2-((3-Nitrophenyl)amino)acetaldehyde | Aldehyde |

Aromatic Ring Functionalization

The reactivity of the benzene (B151609) ring towards substitution is governed by the electronic properties of the existing substituents: the anilino group (-NHCH₂CH₂OH) and the nitro group (-NO₂).

In electrophilic aromatic substitution (EAS), the directing effects of the incumbent groups determine the position of the incoming electrophile.

-NHCH₂CH₂OH group: The anilino group is an activating group and an ortho, para-director. The nitrogen atom's lone pair can donate electron density into the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during attack at the ortho and para positions. pressbooks.publkouniv.ac.in

-NO₂ group: The nitro group is a powerful deactivating group and a meta-director. youtube.comquora.com It withdraws electron density from the ring both inductively and by resonance, making the ring less nucleophilic and destabilizing the intermediates for ortho and para attack. quora.com

When considering further nitration (using a mixture of nitric acid and sulfuric acid), the directing effects of both groups must be analyzed. The anilino group directs incoming electrophiles to positions 2, 4, and 6, while the nitro group directs to positions 2, 4, and 6.

The positions are numbered as follows:

Carbon bearing the -NHCH₂CH₂OH group

ortho to amino, ortho to nitro

Carbon bearing the -NO₂ group

para to amino, ortho to nitro

meta to amino, meta to nitro

ortho to amino, para to nitro

Nucleophilic aromatic substitution (SₙAr) reactions typically require two main features on the aromatic ring: a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to that leaving group. wikipedia.orgtandfonline.com The electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.orgyoutube.com

In the this compound molecule, there is no inherent leaving group on the aromatic ring. Furthermore, the powerful electron-withdrawing nitro group is positioned meta to the anilino substituent. If a leaving group were present at another position (e.g., C-1), the nitro group would not be in the correct ortho or para position to effectively stabilize the negative charge of the Meisenheimer complex through resonance. youtube.commasterorganicchemistry.com Consequently, the this compound framework is not activated towards standard SₙAr reactions. Such a substitution would only be plausible under very harsh conditions, likely proceeding through a different mechanism, such as one involving a benzyne (B1209423) intermediate, which requires an extremely strong base. pressbooks.pub

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₈H₁₀N₂O₃ |

| Sodium Nitrite | NaNO₂ |

| Hydrochloric Acid | HCl |

| N-nitroso-2-((3-nitrophenyl)amino)ethanol | C₈H₉N₃O₄ |

| Acetic Anhydride | C₄H₆O₃ |

| Pyridine | C₅H₅N |

| 2-((3-Nitrophenyl)amino)ethyl acetate | C₁₀H₁₂N₂O₄ |

| Sodium Hydride | NaH |

| Methyl Iodide | CH₃I |

| 1-(2-Methoxyethoxy)-3-nitrobenzene | C₉H₁₁NO₃ |

| Pyridinium Chlorochromate (PCC) | C₅H₆NCrO₃Cl |

| Dichloromethane | CH₂Cl₂ |

| 2-((3-Nitrophenyl)amino)acetaldehyde | C₈H₈N₂O₃ |

| Potassium Permanganate | KMnO₄ |

| 2-((3-Nitrophenyl)amino)acetic acid | C₈H₈N₂O₄ |

| Nitric Acid | HNO₃ |

| Sulfuric Acid | H₂SO₄ |

| 2-(2,4-Dinitroanilino)ethanol | C₈H₉N₃O₅ |

Tandem and Cascade Reactions of the this compound Framework

Following a comprehensive review of available scientific literature, it has been determined that specific examples of tandem and cascade reactions originating from the this compound framework are not extensively documented. Tandem and cascade reactions, which involve a sequence of intramolecular transformations where the subsequent reaction is a consequence of the functionality generated in the previous step, are a significant area of synthetic chemistry for building molecular complexity in an efficient manner.

The potential for this compound to undergo tandem or cascade reactions can be hypothesized based on its structure. A hypothetical tandem reaction could involve the reduction of the nitro group to an amine, which could then trigger an intramolecular cyclization with a functionalized ethanol side chain. Such a transformation would fall under the general class of reductive cyclization reactions. nih.gov

Despite the theoretical potential for such reactions, the absence of specific studies on this compound in this context means that no detailed research findings, reaction conditions, or data tables for its tandem and cascade reactions can be provided at this time. Further research would be necessary to explore and characterize the reactivity of the this compound framework in tandem and cascade transformations.

Advanced Applications in Chemical Synthesis and Materials Science Research

As a Building Block in Complex Organic Synthesis

The bifunctional nature of 2-(3-Nitroanilino)ethanol, characterized by the reactive nitro group, the secondary amine, and the terminal hydroxyl group, makes it a valuable precursor in multistep organic synthesis. These functional groups offer multiple reaction sites for constructing intricate molecular architectures.

Precursor for Heterocyclic Compounds (e.g., Benzimidazoles, Indazoles)

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, and this compound serves as an effective starting material for several important classes of heterocycles.

Benzimidazoles: The nitroaniline core of the molecule is a key synthon for benzimidazole derivatives. A common synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization. The presence of the ethanol (B145695) substituent on the aniline (B41778) nitrogen allows for the creation of N-substituted benzimidazoles with a hydroxyethyl group. This group can be further functionalized, offering a handle for modifying the solubility, polarity, and biological activity of the final benzimidazole product. Synthetic routes often employ green chemistry principles, such as one-pot reductive cyclocondensation reactions in aqueous media, which are both efficient and environmentally benign niscpr.res.in. For instance, methods using iron powder for the reduction of the nitro group and subsequent coupling with alcohols demonstrate high atom and step economy rsc.org. The direct synthesis from o-nitroaniline and ethanol over solid catalysts represents an efficient and simple procedure for creating related benzimidazole structures researchgate.net.

| Precursor | Reagents/Catalyst | Product Class | Reference |

| o-Nitroaniline derivatives | Methanol, Iron catalyst | N-1 substituted benzimidazoles | rsc.orgrsc.org |

| o-Phenylenediamine | Aldehydes, NH4Cl in ethanol | 2-substituted benzimidazoles | niscpr.res.in |

| o-Nitroaniline | Ethanol, Cu-Pd/γ-Al2O3 | 2-Methylbenzimidazole | researchgate.net |

Indazoles: The synthesis of indazoles and their derivatives can also be achieved using nitro-substituted precursors. One-pot methodologies, such as the condensation of ortho-nitrobenzaldehydes with amines followed by a Cadogan reductive cyclization, provide an efficient route to 2H-indazoles organic-chemistry.org. The structure of this compound is amenable to intramolecular cyclization strategies to form the indazole ring system, particularly after chemical modification of the ethanol and nitro groups. For example, base-mediated conversions of related nitroaryl compounds can lead to the formation of the N-N bond essential for the indazole core mdpi.com.

Synthesis of Liquid Crystalline Compounds

Liquid crystalline materials are characterized by molecular structures that impart properties of both liquids and solids. The rigid core and flexible tail architecture typical of liquid crystals can be constructed using molecules like this compound. The nitroaniline portion can serve as part of the rigid aromatic core, which is essential for inducing anisotropic properties. The ethanol tail provides a flexible chain that can be extended or modified.

The synthesis of liquid crystalline compounds, such as Schiff bases, often involves the condensation of an aromatic amine with an aldehyde. The amino group in a reduced form of this compound could react with various aromatic aldehydes to form imine-linked liquid crystals. The terminal hydroxyl group offers a site for esterification or etherification to introduce longer alkyl chains, which are crucial for tuning the mesomorphic properties and transition temperatures of the resulting liquid crystal.

Integration in Functional Materials Development

The distinct electronic and chemical properties of this compound make it a candidate for incorporation into advanced functional materials. The electron-withdrawing nitro group imparts specific electronic characteristics, while the ethanol group provides a means for covalent integration into polymer chains or onto nanoparticle surfaces.

Electroactive Polymers and Dielectric Elastomers

Electroactive polymers (EAPs) are materials that change shape or size when stimulated by an electric field. The nitroaniline moiety is known for its electroactive properties, making this compound a potential monomer or additive for creating or modifying EAPs. When incorporated into a polymer backbone, the nitroaniline groups can enhance the dielectric constant and influence the electromechanical response of the material.

In the field of dielectric elastomers, which are a type of EAP, materials with a high dielectric constant and low mechanical stiffness are desired to achieve large actuation strains at lower voltages advancedsciencenews.comfrontiersin.org. The introduction of polar functional groups, such as the nitro group from this compound, into an elastomer matrix could increase the material's dielectric permittivity. The ethanol group allows for the compound to be chemically grafted onto a polymer backbone, such as a silicone or acrylic elastomer, potentially leading to improved performance and stability compared to simple blending nih.gov. Research into functional polymers often involves synthesizing monomers with specific electroactive groups that can then be polymerized to create materials with tailored properties dcu.ie.

| Polymer Type | Functional Group/Filler | Desired Property | Potential Role of this compound |

| Dielectric Elastomer | High Dielectric Constant Filler | High Actuation Strain | As a co-monomer to increase dielectric constant |

| Electroactive Polymer | Polyaniline | Electrical Conductivity | As a precursor for aniline-based electroactive units |

| Functional Polymer | α-aminophosphonates | Metal Chelation, Flame Retardancy | As a building block for functional monomers |

Nanomaterials and Microelectromechanical Systems (MEMS) Applications

The surface functionalization of nanoparticles is crucial for their application in various fields, including diagnostics, drug delivery, and catalysis nih.gov. This compound can be used as a surface-modifying agent for nanomaterials. The hydroxyl group can react with the surface of metal oxide nanoparticles to form a stable covalent bond, while the exposed nitroaniline group can tune the electronic and optical properties of the nanoparticle nih.gov. Ethanol is frequently used as a solvent and sometimes as a reducing agent in the synthesis of metal and silica nanoparticles, making the integration of an ethanol-containing molecule like this straightforward laballey.comgoogle.comresearchgate.net. For instance, studies have shown that m-nitroaniline can be doped into nanocomposites to enhance their optical properties, such as second harmonic generation nih.gov.

In the context of MEMS, functional polymer coatings are often used to modify the surface properties of microdevices. Polymers functionalized with this compound could be used to create surfaces with specific electronic or sensing capabilities, although direct applications in MEMS have yet to be extensively explored.

Contributions to Green Chemistry Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances mdpi.com. The use of this compound in synthesis aligns with several of these principles.

The development of one-pot syntheses for heterocyclic compounds like benzimidazoles and indazoles from nitro-precursors significantly improves process efficiency by reducing the number of steps, minimizing waste, and saving energy niscpr.res.inorganic-chemistry.orgresearchgate.net. For example, the direct redox coupling of nitroanilines with alcohols to form benzimidazoles is a prime example of enhancing atom, step, and redox economies rsc.orgrsc.org.